UK-1

Overview

Description

UK 1 is a cytotoxic metabolite derived from the bacterium Streptomyces sp. 517-02. It has garnered significant attention due to its potent anticancer properties and its ability to inhibit the replication of the hepatitis C virus (HCV) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK 1 involves the fermentation of Streptomyces sp. 517-02. The fermentation process is followed by extraction and purification steps to isolate the compound. Specific details about the synthetic routes and reaction conditions are proprietary and often vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of UK 1 typically involves large-scale fermentation processes. The bacterium Streptomyces sp. 517-02 is cultured under controlled conditions to maximize the yield of UK 1. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

UK 1 undergoes various chemical reactions, including:

Oxidation: UK 1 can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups in UK 1, potentially altering its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of analogs with modified functional groups .

Scientific Research Applications

UK 1 has a wide range of scientific research applications, including:

Chemistry: UK 1 is used as a model compound to study the synthesis and reactivity of cytotoxic metabolites.

Biology: Researchers use UK 1 to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: UK 1’s potent anticancer and antiviral properties make it a promising candidate for drug development.

Industry: UK 1 is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Mechanism of Action

UK 1 exerts its effects through multiple mechanisms:

Anticancer Activity: UK 1 induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Antiviral Activity: UK 1 inhibits the replication of the hepatitis C virus by interfering with viral RNA synthesis and protein production

Comparison with Similar Compounds

UK 1 is unique in its dual activity as both an anticancer and antiviral agent. Similar compounds include:

Doxorubicin: An anticancer antibiotic that also induces apoptosis in cancer cells.

Ribavirin: An antiviral drug used to treat hepatitis C, which also inhibits viral RNA synthesis

UK 1 stands out due to its broad spectrum of activity and its potential for use in combination therapies to enhance treatment efficacy.

Biological Activity

UK-1 is a compound of increasing interest in the field of pharmacology and medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin , a subclass of coumarins known for their various therapeutic properties. These compounds have been studied for their potential applications in treating conditions such as inflammation, infections, and even cancer.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits both antibacterial and antifungal properties. The compound has been tested against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting growth.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | High |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. Studies have indicated that this compound can significantly reduce inflammation markers in vitro. For instance, its effectiveness was measured using the MTT assay to assess cell viability under inflammatory conditions.

Case Study: In vitro Analysis

- Cell Line Used : Human neuroblastoma cells (SH-SY5Y)

- Assay : MTT assay

- Concentration Tested : 0.1 µM to 10 µM

- Results : Significant reduction in oxidative stress-induced cell damage was observed at concentrations above 1 µM .

The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Enzyme Inhibition

Research has shown that this compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that specific structural features of this compound enhance its binding affinity to target proteins involved in disease processes.

Key Findings from Docking Studies :

Properties

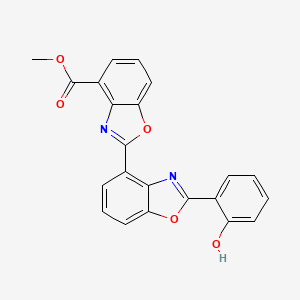

IUPAC Name |

methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIDJMAXLRJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-53-3 | |

| Record name | UK 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.